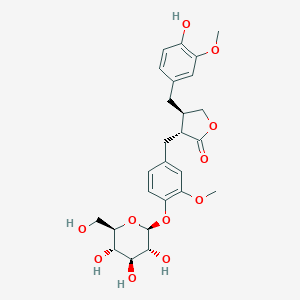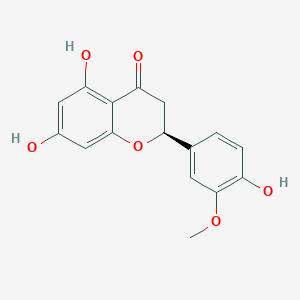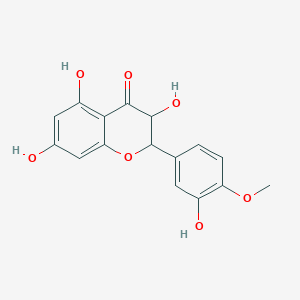
Tamarixetin
Overview
Description
Tamarixetin is an O-methylated flavonol, a naturally occurring flavonoidThis compound has been isolated from the plant Tamarix ramosissima . This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
Tamarixetin, a flavonoid derived from Quercetin, targets multiple proteins. In silico analysis using reverse docking and PPI analysis indicated that out of 35 proteins targeted by this compound, the top 3 hub genes, namely, AKT1, ESR1 and HSP90AA1, were upregulated in breast tumor tissues . These genes play significant roles in cancer progression and patient survival .
Mode of Action
This compound interacts with its targets, leading to various changes at the molecular level. For instance, it has been shown to inhibit the phosphorylation of ERKs and AKT in both PLC/PRF/5 and HepG2 cells . This interaction disrupts the normal functioning of these proteins, thereby inhibiting the progression of diseases such as cancer .
Biochemical Pathways
This compound affects several biochemical pathways. The KEGG pathway analysis showed enrichment of target proteins of this compound in 33 pathways which are mainly involved in neoplastic signaling . For example, it has been shown to regulate the Nrf-2/Keap-1 pathway, thereby mitigating liver toxicity caused by polystyrene microplastics .
Pharmacokinetics
Research shows that this compound is safe to use because it has little self-toxicity . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to have significant molecular and cellular effects. In vitro cell-based studies demonstrated that this compound could inhibit cell proliferation, induce ROS and reduce mitochondrial membrane potential, leading to cell death . This compound induced cell cycle arrest at G2/M phase and inhibited the migration as well as the invasion of breast cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound is derived from Tamarix plants, which are long-lived plants that can withstand extreme abiotic stresses, such as high temperatures, salt, and dryness . These environmental conditions could potentially influence the biosynthesis and stability of this compound.
Biochemical Analysis
Biochemical Properties
Tamarixetin interacts with a variety of enzymes, proteins, and other biomolecules. In silico analysis using reverse docking and PPI analysis indicated that out of 35 proteins targeted by this compound, the top 3 hub genes, namely, AKT1, ESR1 and HSP90AA1, were upregulated in breast tumor tissues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce ROS and reduce mitochondrial membrane potential, leading to cell death . This compound induced cell cycle arrest at G2/M phase and inhibited the migration as well as the invasion of breast cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It has been shown to negatively modulate TAC-induced nuclear translocation of NFAT and the activation of PI3K/AKT signaling pathways .
Temporal Effects in Laboratory Settings
This compound has been shown to have significant effects over time in laboratory settings. It has been demonstrated to have anti-inflammatory effects in an LPS-induced endotoxemia mouse model .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to alleviate pressure-overload-induced cardiac hypertrophy in transverse aortic constriction (TAC) mouse model .
Metabolic Pathways
This compound is involved in a variety of metabolic pathways. The KEGG pathway analysis showed enrichment of target proteins of this compound in 33 pathways which are mainly involved in neoplastic signaling .
Transport and Distribution
It has been suggested that the intercellular transportation of ions in the salt glands is an energy-consuming process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tamarixetin can be synthesized through the methylation of quercetin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly from Tamarix ramosissima. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydroflavonols.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonols.
Substitution: Alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the formulation of dietary supplements and nutraceuticals due to its health benefits.
Comparison with Similar Compounds
Tamarixetin is similar to other flavonoids like quercetin and isorhamnetin. it is unique due to its specific methylation pattern, which imparts distinct pharmacological properties .
Quercetin: A flavonol with similar antioxidant and anti-inflammatory properties but lacks the methylation at the 4’ position.
Isorhamnetin: Another O-methylated flavonol, but with a methyl group at the 3’ position instead of the 4’ position.
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGHARGJDXHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tamarixetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
603-61-2 | |
| Record name | Tamarixetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


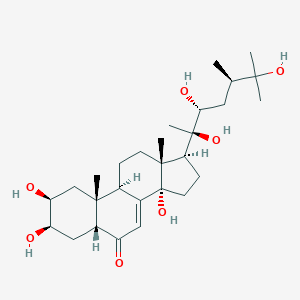


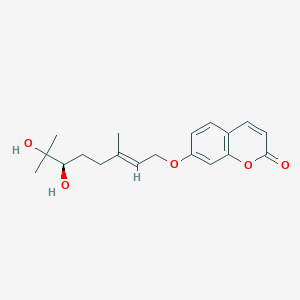
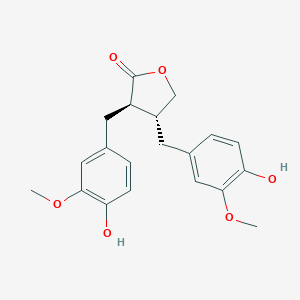
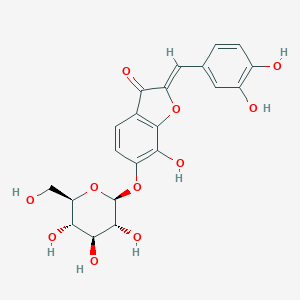
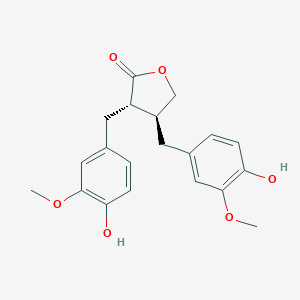
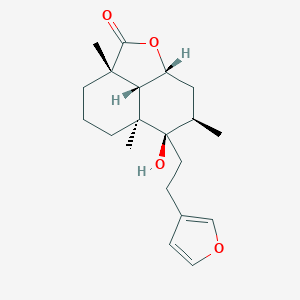
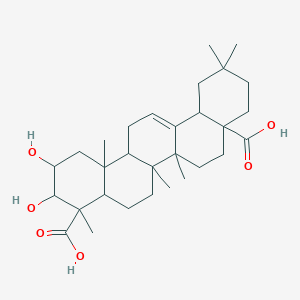
![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)
